REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[N:13]([CH3:14])[CH:12]=[CH:11][C:5]2=[N:6][C:7]=1[CH:8]([NH2:10])[CH3:9]>O.C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:13]([CH3:14])[CH:12]=[CH:11][C:5]2=[N:6][C:7]=1[C@@H:8]([NH2:10])[CH3:9]
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Name
|
1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine
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Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1C(C)N)C=CN2C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
|
367 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
1.43 L
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Type
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solvent
|
Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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42.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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while maintaining the temperature of the reaction mixture at 35-45° C
|
Type
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WASH
|
Details
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The transfer vessel was rinsed with IPA (100 mL)
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Type
|
WASH
|
Details
|
The IPA rinse
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Type
|
ADDITION
|
Details
|
was added to the reaction mixture, which
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Type
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TEMPERATURE
|
Details
|
was then warmed to 80-85° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 70-75° C. over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
a seed of ortho-chloro-D-tartranilic acid salt of (S)-1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine (350 mg) was added
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at 70-75° C. for an additional 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
before cooling the mixture to 60-65° C. over a period of 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at 60-65° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
before slowly cooling the mixture to 20° C. over a period of 9 hours
|
Duration
|
9 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 8 hours at 20° C.
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid product was washed with IPA/water (9:1 v/v, 2×510 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 40-45° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension was slowly cooled to 20° C. over a 1 hour period
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at 20° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with IPA/water (9:1 v/v, 595 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
15 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1[C@H](C)N)C=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115.3 g | |
YIELD: PERCENTYIELD | 99.6% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |